AM-2394

Description

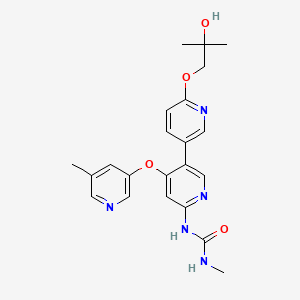

Structure

3D Structure

Properties

IUPAC Name |

1-[5-[6-(2-hydroxy-2-methylpropoxy)pyridin-3-yl]-4-(5-methylpyridin-3-yl)oxypyridin-2-yl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O4/c1-14-7-16(11-24-9-14)31-18-8-19(27-21(28)23-4)25-12-17(18)15-5-6-20(26-10-15)30-13-22(2,3)29/h5-12,29H,13H2,1-4H3,(H2,23,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUISANLDBDCMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)OC2=CC(=NC=C2C3=CN=C(C=C3)OCC(C)(C)O)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of AM-2394, a Novel Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM-2394 is a potent, structurally distinct, allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By increasing the affinity of glucokinase for glucose, this compound enhances glucose metabolism in key tissues, leading to a reduction in plasma glucose levels. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols and data are presented to support its potential as a therapeutic agent for type 2 diabetes.

Core Mechanism of Action: Glucokinase Activation

This compound functions as a glucokinase activator (GKA), targeting the enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This is a rate-limiting step in glucose metabolism in several key cell types.[1][2] Glucokinase acts as a glucose sensor, and its activation has a dual effect on lowering blood glucose:

-

In Pancreatic β-cells: Activation of GK leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent insulin secretion.

-

In Hepatocytes: GK activation promotes hepatic glucose uptake and the conversion of glucose into glycogen for storage.

This compound allosterically binds to glucokinase, increasing the enzyme's affinity for glucose by approximately 10-fold.[1][3] This sensitizes the enzyme to ambient glucose levels, leading to a more robust physiological response to glucose fluctuations.

Signaling Pathway and Experimental Workflow

The mechanism of this compound's action can be visualized through the following signaling pathway and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Glucokinase Activation Profile of this compound [1]

| Parameter | Value | Description |

| EC50 | 60 nM | The concentration of this compound that elicits a half-maximal response in the glucokinase activation assay. |

| Vmax | 1.2 | The maximal velocity of the glucose phosphorylation reaction catalyzed by activated GK relative to the unactivated enzyme. |

| S0.5 | 0.73 mM | The substrate concentration (glucose) at which the enzyme reaches half of its maximal velocity in the presence of this compound. |

Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

| Dose (mg/kg) | Effect on Glucose Excursion |

| 1 | Reduction |

| 3 | Maximal Efficacy |

| 10 | Reduction |

| 30 | Reduction |

Table 3: Terminal Plasma Exposure of this compound in ob/ob Mice (at 135 min post-OGTT)

| Dose (mg/kg) | Plasma Concentration (µM) |

| 3 | 1.2 |

| 10 | 3.6 |

| 30 | 38 |

Table 4: Pharmacokinetic Properties of this compound Across Species

| Species | Dose (IV, mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | Dose (PO, mg/kg) | Tmax (h) | Cmax (µM) | AUCinf (µM*h) | F (%) |

| Mouse | 1 | 24 | 1.4 | 0.8 | 5 | 0.25 | 2.5 | 3.9 | 62 |

| Rat | 0.5 | 11 | 1.6 | 2.3 | 2 | 0.75 | 1.3 | 2.3 | 43 |

| Dog | 0.5 | 3.3 | 1.5 | 6.4 | 2 | 1.5 | 1.4 | 6.7 | 56 |

| Cynomolgus Monkey | 0.5 | 4.3 | 0.9 | 3.5 | 2 | 1.0 | 2.2 | 8.8 | 91 |

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUCinf: Area under the curve from time zero to infinity; F: Bioavailability.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Glucokinase Activation Assay

This assay determines the potency of compounds in activating the glucokinase enzyme.

-

Principle: The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored spectrophotometrically at 340 nm.

-

Reagents:

-

Assay Buffer: 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl2.

-

Human full-length glucokinase.

-

Glucose.

-

ATP.

-

NADP+.

-

Glucose-6-phosphate dehydrogenase (G6PDH).

-

This compound (or other test compounds) dissolved in DMSO.

-

-

Procedure:

-

Add assay buffer, glucokinase, test compound, and a fixed concentration of glucose (e.g., 5 mM for EC50 determination) to a 96-well microtiter plate.

-

Add the coupling reagents (NADP+ and G6PDH).

-

Initiate the reaction by adding ATP.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

For determining S0.5 and Vmax, vary the glucose concentration while keeping the test compound concentration fixed.

-

Calculate EC50, Vmax, and S0.5 values by fitting the data to appropriate pharmacological models.

-

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animals: Male mice, rats, dogs, and cynomolgus monkeys.

-

Administration:

-

Intravenous (IV) administration of this compound to determine clearance, volume of distribution, and half-life.

-

Oral (PO) administration (gavage) to determine oral bioavailability (F%).

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

-

Sample Analysis (LC-MS/MS):

-

Precipitate plasma proteins with an organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of this compound.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (CL, Vss, t1/2, Tmax, Cmax, AUCinf, F%) using non-compartmental analysis software.

-

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This study evaluates the in vivo efficacy of this compound in a model of type 2 diabetes.

-

Animals: Male ob/ob mice.

-

Acclimation and Fasting:

-

Acclimate animals to the experimental conditions.

-

Fast the mice overnight prior to the study, with free access to water.

-

-

Procedure:

-

Administer this compound (at doses of 1, 3, 10, and 30 mg/kg) or vehicle (0.5% methylcellulose, 1% Tween 80, pH 2 with methanesulfonic acid) via oral gavage.

-

After 30 minutes, administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

-

Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels using a glucometer.

-

-

Data Analysis:

-

Plot blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion.

-

Use statistical analysis (e.g., two-way ANOVA) to determine the significance of the reduction in glucose excursion by this compound compared to the vehicle control.

-

Conclusion

This compound is a potent glucokinase activator with a well-defined mechanism of action. It enhances the catalytic activity of glucokinase, leading to increased glucose metabolism in the pancreas and liver. This dual action results in improved glycemic control, as demonstrated in preclinical models. The compound exhibits favorable pharmacokinetic properties across multiple species, including good oral bioavailability. The data presented in this guide support the continued investigation of this compound and other glucokinase activators as a promising therapeutic strategy for the management of type 2 diabetes.

References

Dransfield, P. J., et al. (2016). Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound. ACS Medicinal Chemistry Letters, 7(7), 714–718. MedchemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK-- Selleck Chemicals. (n.d.). AM2394. Retrieved from --INVALID-LINK-- All About Drugs. (2016, June 6). AM 2394. Retrieved from --INVALID-LINK-- National Center for Biotechnology Information. (2016). Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound. PubMed Central. Retrieved from --INVALID-LINK--

References

Technical Guide: AM-2394, A Novel Glucokinase Activator

This document provides a comprehensive technical overview of AM-2394, a potent, structurally distinct small-molecule glucokinase activator. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, mechanism of action, and relevant experimental data.

Core Compound Details

This compound is an allosteric activator of the enzyme glucokinase (GK), which plays a pivotal role in glucose homeostasis.[1][2] By enhancing the activity of GK, this compound effectively increases the rate of glucose phosphorylation, leading to a reduction in plasma glucose levels.[1][3]

Chemical Identity:

| Identifier | Value |

| IUPAC Name | N-[6'-(2-hydroxy-2-methylpropoxy)-4-[(5-methyl-3-pyridinyl)oxy][3,3'-bipyridin]-6-yl]-N'-methyl-urea[4] |

| CAS Number | 1442684-77-6 |

| Molecular Formula | C₂₂H₂₅N₅O₄ |

| Molecular Weight | 423.47 g/mol |

| SMILES | O=C(NC)Nc1cc(Oc2cc(C)cnc2)c(c2ccc(OCC(C)(O)C)nc2)cn1 |

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The data highlights its potency as a glucokinase activator and its pharmacokinetic properties across multiple species.

In Vitro Activity

This compound directly activates the glucokinase enzyme, significantly increasing its affinity for glucose.

| Parameter | Value | Description |

| EC₅₀ | 60 nM | The half-maximal effective concentration for glucokinase activation. |

| Glucose Affinity | ~10-fold increase | The compound increases the affinity of glucokinase for its substrate, glucose. |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was assessed in four different species, demonstrating moderate clearance and good oral bioavailability.

| Species | Dose (IV; PO) | Cₘₐₓ (µM) | tₘₐₓ (h) | Cl (L/h/kg) | Vdₛₛ (L/kg) | t₁/₂ (h) | F (%) |

| Mouse | 1; 5 mg/kg | 0.35 | 0.33 | 0.37 | 0.59 | 2.0 | 25 |

| Rat | 0.5; 2 mg/kg | - | - | 0.46 | 0.70 | 2.0 | 56 |

| Cynomolgus | 0.5; 2 mg/kg | - | - | 0.17 | 0.38 | 2.0 | 66 |

| Dog | 0.5; 2 mg/kg | - | - | 0.20 | 0.60 | 2.9 | 100 |

| Data presented as mean values (n=3). |

In Vivo Efficacy

The glucose-lowering effect of this compound was evaluated in a well-established animal model of type 2 diabetes.

| Animal Model | Dosing Route | Doses Administered | Key Finding |

| ob/ob Mouse | Oral (PO) | 1, 3, 10, 30 mg/kg | Robust reduction in plasma glucose excursion during an OGTT, with maximal efficacy observed at 3 mg/kg. |

Mechanism of Action

This compound functions as an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism primarily expressed in hepatocytes and pancreatic β-cells.

-

Binding: this compound binds to an allosteric site on the glucokinase enzyme, which is distinct from the glucose-binding site.

-

Conformational Change: This binding event induces a conformational change in the enzyme, increasing its affinity for glucose.

-

Increased Activity: The activated GK enzyme catalyzes the phosphorylation of glucose to glucose-6-phosphate at an accelerated rate.

-

Physiological Response:

-

In pancreatic β-cells , the increased formation of glucose-6-phosphate stimulates glycolysis and subsequent insulin secretion.

-

In hepatocytes , enhanced glucose phosphorylation promotes hepatic glucose uptake from the blood and its conversion into glycogen for storage.

-

The dual action in both the pancreas and liver results in effective control and reduction of plasma glucose levels.

Caption: Mechanism of Action of this compound in Pancreas and Liver.

Experimental Protocols

Synthesis of this compound

This compound was synthesized via a multi-step process involving a Suzuki coupling as the key final step. The synthesis of a key boronate ester intermediate (31) and the final coupling are detailed below.

Caption: Synthetic workflow for this compound (27).

Protocol Steps:

-

Boronate Ester (31) Synthesis: 2-fluoro-5-bromo pyridine undergoes an SNAr reaction with ethyl glycolate, followed by a Grignard addition with methylmagnesium bromide to install the gem-dimethyl alcohol group. Subsequent palladium-mediated borylation yields the boronate ester intermediate (31).

-

Bromide (34) Synthesis: 2-chloro-4-fluoro pyridine is coupled with methyl urea under palladium catalysis, followed by bromination with N-bromosuccinimide (NBS) to deliver bromide (34).

-

Ether Formation: Bromide (34) is reacted with 5-methylpyridin-3-ol via an SNAr reaction to form the ether intermediate.

-

Final Suzuki Coupling: The ether intermediate is coupled with the boronate ester (31) using a palladium catalyst (Pd₂(dba)₃) and a phosphine ligand (PCy₃) to yield the final product, this compound.

Glucokinase Activity Assay (Representative Protocol)

To determine the EC₅₀ of a glucokinase activator like this compound, a coupled enzymatic assay is typically used. The activity of glucokinase is measured by quantifying the production of glucose-6-phosphate (G6P), which is then used by G6P dehydrogenase (G6PDH) to reduce NADP⁺ to NADPH. The increase in NADPH can be monitored spectrophotometrically or fluorometrically.

Materials:

-

Recombinant human glucokinase

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.1)

-

D-Glucose

-

ATP and MgCl₂

-

NADP⁺

-

Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

Test compound (this compound) dissolved in DMSO

-

96- or 384-well microtiter plates

Procedure:

-

Reagent Preparation: Prepare stock solutions of glucose, ATP, MgCl₂, NADP⁺, and the test compound.

-

Reaction Mixture: In each well of the microplate, combine the assay buffer, glucokinase enzyme, G6PDH, NADP⁺, a fixed concentration of glucose (e.g., 5 mM), and varying concentrations of this compound.

-

Initiation: Initiate the enzymatic reaction by adding a solution of ATP and MgCl₂.

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm (for NADPH) or fluorescence (Ex/Em = 340/460 nm) in kinetic mode at a controlled temperature (e.g., 30°C).

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of this compound. Plot the velocity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT)

This experiment evaluates the effect of this compound on glucose disposal in a diabetic animal model.

Caption: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).

Protocol:

-

Animal Model: Male ob/ob mice are used as a model for type 2 diabetes.

-

Acclimation & Fasting: Animals are acclimated and then fasted overnight to establish a baseline glucose level.

-

Compound Administration: Thirty minutes prior to the glucose challenge (t = -30 min), a cohort of mice is administered this compound orally (per os, PO). Doses of 1, 3, 10, and 30 mg/kg are typically used. A control group receives the vehicle solution.

-

Baseline Measurement: At t = 0 min, a baseline blood sample is collected to measure the initial plasma glucose concentration.

-

Glucose Challenge: Immediately after the baseline sample, a bolus of glucose is administered orally to all animals.

-

Time-Course Sampling: Blood samples are collected at specified intervals (e.g., 15, 30, 60, 120 minutes) post-glucose administration.

-

Analysis: Plasma glucose concentrations for each sample are determined. The data is plotted as plasma glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify the total glucose excursion. A reduction in the AUC for the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

References

- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

AM-2394 Glucokinase Activation Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activation kinetics of the glucokinase (GK) activator, AM-2394. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the compound's quantitative kinetic parameters, the experimental methodologies used for their determination, and the key signaling pathways influenced by glucokinase activation.

Executive Summary

This compound is a potent, structurally distinct, allosteric glucokinase activator. It enhances the catalytic activity of glucokinase, a key enzyme in glucose metabolism, by increasing its affinity for glucose. This activation leads to increased glucose phosphorylation, thereby stimulating downstream metabolic pathways such as glycolysis and glycogen synthesis. In preclinical models, this compound has demonstrated robust glucose-lowering effects, highlighting its potential as a therapeutic agent for type 2 diabetes.

This compound Glucokinase Activation Kinetics

The activation of glucokinase by this compound is characterized by a significant increase in the enzyme's affinity for its substrate, glucose, and a modest increase in its maximal velocity. The key quantitative parameters defining these kinetics are summarized in the table below.

| Parameter | Value | Description |

| EC50 | 60 nM | The half-maximal effective concentration of this compound required to activate glucokinase.[1][2][3][4][5] |

| S0.5 (Glucose) | 0.73 mM | The concentration of glucose required for half-maximal velocity in the presence of this compound. This represents an approximately 10-fold increase in glucose affinity. |

| Vmax (relative) | 1.2 | The maximal velocity of the glucokinase-catalyzed reaction in the presence of this compound, relative to the unactivated enzyme. |

Experimental Protocols

The determination of the kinetic parameters of glucokinase activators like this compound typically involves a coupled-enzyme assay. This method provides a continuous readout of glucokinase activity by linking the production of glucose-6-phosphate (G6P) to a detectable signal.

Principle of the Coupled-Enzyme Assay

Glucokinase catalyzes the phosphorylation of glucose to G6P, utilizing ATP as a phosphate donor. In the coupled reaction, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH concentration can be monitored spectrophotometrically by the change in absorbance at 340 nm or fluorometrically for enhanced sensitivity.

Generalized Spectrophotometric Assay Protocol

-

Reaction Mixture Preparation : A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl), MgCl2, ATP, NADP+, and glucose-6-phosphate dehydrogenase.

-

Initiation of Reaction : The reaction is initiated by the addition of recombinant human glucokinase and varying concentrations of the activator (this compound) and the substrate (glucose).

-

Data Acquisition : The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader or spectrophotometer.

-

Data Analysis :

-

EC50 Determination : Glucokinase activity is measured at a fixed, subsaturating concentration of glucose while varying the concentration of this compound. The resulting data are fitted to a sigmoidal dose-response curve to determine the EC50.

-

S0.5 and Vmax Determination : Glucokinase activity is measured at a fixed concentration of this compound while varying the concentration of glucose. The data are then fitted to the Michaelis-Menten or Hill equation to determine the S0.5 and Vmax.

-

Signaling Pathways and Experimental Workflows

The activation of glucokinase by this compound has significant implications for glucose homeostasis, primarily through its effects on pancreatic β-cells and hepatocytes.

Glucokinase-Mediated Insulin Secretion in Pancreatic β-Cells

In pancreatic β-cells, glucokinase acts as a glucose sensor. Its activation by this compound enhances glucose metabolism, leading to an increased ATP/ADP ratio. This change in cellular energy status triggers a cascade of events culminating in insulin secretion.

Hepatic Glucose Metabolism

In the liver, glucokinase plays a central role in postprandial glucose uptake and metabolism. By converting glucose to glucose-6-phosphate, it directs glucose towards both glycogen synthesis (for storage) and glycolysis (for energy production and biosynthesis).

Experimental Workflow for In Vivo Efficacy Testing

The in vivo efficacy of glucokinase activators like this compound is often evaluated using an oral glucose tolerance test (OGTT) in a relevant animal model of type 2 diabetes, such as the ob/ob mouse.

References

- 1. Glucokinase - Wikipedia [en.wikipedia.org]

- 2. Thermostable continuous coupled assay for measuring glucose using glucokinase and glucose-6-phosphate dehydrogenase from the marine hyperthermophile Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

AM-2394: A Comprehensive Technical Analysis of a Potent Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent, orally bioavailable, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed by Amgen, this compound represents a significant compound in the study of glucokinase activators (GKAs) for the potential treatment of type 2 diabetes mellitus. This technical guide provides a detailed analysis of this compound's biological target, mechanism of action, signaling pathways, and preclinical data, based on publicly available scientific literature.

Core Target and Mechanism of Action

The primary molecular target of this compound is glucokinase (GK) , also known as hexokinase IV.[1][2][3][4][5] GK functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in regulating glucose-stimulated insulin secretion and hepatic glucose metabolism, respectively.

This compound is an allosteric activator , meaning it binds to a site on the glucokinase enzyme distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to a significant increase in its affinity for glucose. By enhancing glucokinase's sensitivity to glucose, this compound effectively lowers the threshold for glucose-stimulated insulin release from the pancreas and promotes glucose uptake and metabolism in the liver.

Quantitative Data Summary

The following tables summarize the key in vitro potency and in vivo pharmacokinetic and pharmacodynamic parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Assay Conditions | Reference |

| EC50 | 60 nM | Human (recombinant) | Glucokinase Activation Assay | |

| Fold-Increase in Glucose Affinity | ~10-fold | Not Specified | Not Specified | |

| Vmax | Data not publicly available | Not Specified | Not Specified |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dosing Route | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t1/2) (h) | Oral Bioavailability (F%) | Reference |

| Mouse | IV / PO | Data not publicly available | Data not publicly available | Data not publicly available | Good | |

| Rat | IV / PO | Moderate | Data not publicly available | Data not publicly available | Good | |

| Dog | IV / PO | Moderate | Data not publicly available | Data not publicly available | Good | |

| Cynomolgus Monkey | IV / PO | Moderate | Data not publicly available | Data not publicly available | Good |

Note: Specific quantitative pharmacokinetic values for clearance, volume of distribution, and half-life are not available in the public domain. The primary literature describes these parameters as "moderate" and "good".

Table 3: In Vivo Efficacy of this compound in a Diabetic Animal Model

| Animal Model | Dosing Route | Dose Range | Key Finding | Reference |

| ob/ob Mice | Oral (PO) | 1, 3, 10, 30 mg/kg | Dose-dependent reduction in glucose excursion during an oral glucose tolerance test (OGTT). |

Signaling Pathway Analysis

This compound modulates glucose metabolism through the activation of glucokinase in two primary tissues: the pancreas and the liver.

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as the rate-limiting step for glucose metabolism, which in turn regulates insulin secretion. Activation of GK by this compound enhances this process.

References

- 1. AMG 151 (ARRY-403), a novel glucokinase activator, decreases fasting and postprandial glycaemia in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. amgen.com [amgen.com]

- 4. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]

- 5. diabetesjournals.org [diabetesjournals.org]

AM-2394 and its Role in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-2394 is a potent, structurally distinct, allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By increasing glucokinase's affinity for glucose, this compound enhances glucose sensing and metabolism in key metabolic tissues, primarily the pancreas and liver. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, and its effects on glucose metabolism as demonstrated in preclinical studies. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts in the field of glucokinase activators for the potential treatment of type 2 diabetes mellitus.

Introduction

Glucokinase (GK) serves as a primary glucose sensor in the body, catalyzing the phosphorylation of glucose to glucose-6-phosphate. This function is pivotal in pancreatic β-cells, where it governs glucose-stimulated insulin secretion, and in hepatocytes, where it controls glucose uptake and glycogen synthesis.[1] Small molecule glucokinase activators (GKAs) represent a therapeutic strategy for type 2 diabetes by enhancing these natural glucose-regulating processes. This compound is a novel GKA that has demonstrated significant glucose-lowering effects in preclinical models.[2][3][4][5] This guide details the current understanding of this compound's role in glucose metabolism.

Mechanism of Action

This compound functions as an allosteric activator of glucokinase. It binds to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose. This mechanism effectively lowers the glucose concentration required for half-maximal enzyme activity (S₀.₅), thereby amplifying the glucose phosphorylation rate at any given glucose concentration.

Signaling Pathway

The activation of glucokinase by this compound enhances downstream metabolic pathways in both pancreatic β-cells and hepatocytes.

-

In Pancreatic β-Cells: Increased glucose-6-phosphate production accelerates glycolysis, leading to a higher ATP:ADP ratio. This change closes ATP-sensitive potassium (K-ATP) channels, causing cell membrane depolarization, calcium influx, and subsequent insulin secretion.

-

In Hepatocytes: Enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, which is then primarily directed towards glycogen synthesis, effectively increasing hepatic glucose uptake and reducing plasma glucose levels.

Quantitative Data

In Vitro Glucokinase Activation

This compound demonstrates potent activation of glucokinase, significantly affecting its kinetic parameters. The compound increases the enzyme's affinity for glucose (reflected by a lower S₀.₅) and modulates its maximal velocity (Vₘₐₓ).

Table 1: In Vitro Efficacy of this compound on Mouse Glucokinase

| Parameter | Value |

|---|---|

| EC₅₀ | 60 nM |

| Vₘₐₓ (Fold Change) | 1.2 |

| S₀.₅ (Glucose) | 0.73 mM |

| Increase in Glucose Affinity | ~10-fold |

EC₅₀ was determined in the presence of 5 mM glucose.

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted across multiple species, demonstrating moderate clearance and good oral bioavailability.

Table 2: Pharmacokinetic Properties of this compound in Animal Models

| Species | Dose (mg/kg) | CL (mL/min/kg) | Vdₛₛ (L/kg) | t₁/₂ (h) | F (%) |

|---|---|---|---|---|---|

| Mouse | 1 (IV), 5 (PO) | 26 | 2.1 | 1.1 | 74 |

| Rat | 0.5 (IV), 2 (PO) | 16 | 2.0 | 2.1 | 94 |

| Cynomolgus Monkey | 0.5 (IV), 2 (PO) | 13 | 1.8 | 2.3 | 68 |

| Dog | 0.5 (IV), 2 (PO) | 6.7 | 2.0 | 4.8 | 100 |

Data from Dransfield et al., 2016. CL: Clearance; Vdₛₛ: Volume of distribution at steady state; t₁/₂: Half-life; F: Oral Bioavailability.

In Vivo Efficacy in a Type 2 Diabetes Model

This compound has shown a robust glucose-lowering effect in an oral glucose tolerance test (OGTT) in ob/ob mice, a model for type 2 diabetes.

Table 3: Effect of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

| Dose (mg/kg) | Effect on Glucose Excursion | Plasma Exposure at 135 min (µM) |

|---|---|---|

| 1 | Reduction | - |

| 3 | Maximal Reduction | 1.2 |

| 10 | Reduction | 3.6 |

| 30 | Reduction | 38 |

This compound was administered orally 30 minutes prior to the glucose challenge.

Experimental Protocols

Glucokinase Enzymatic Assay (Representative Protocol)

This protocol is designed to determine the kinetic parameters of glucokinase in the presence of an allosteric activator like this compound.

Objective: To measure the EC₅₀, S₀.₅, and Vₘₐₓ of glucokinase.

Materials:

-

Recombinant human glucokinase

-

This compound

-

Assay Buffer: 100 mM HEPES, 150 mM KCl, 6 mM MgCl₂, 2 mM DTT, 0.1% BSA, pH 7.4

-

ATP solution

-

Glucose solutions (variable concentrations)

-

Coupling enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP⁺

-

384-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound in DMSO. Create a dilution series of this compound in the assay buffer. Prepare a range of glucose concentrations.

-

Assay Reaction Mixture: In each well of the microplate, add:

-

Assay Buffer

-

NADP⁺ (final concentration 1 mM)

-

ATP (final concentration 5 mM)

-

G6PDH (final concentration 5 U/mL)

-

Glucokinase enzyme

-

This compound at various concentrations (for EC₅₀ determination) or a fixed concentration (for S₀.₅/Vₘₐₓ determination).

-

-

Initiation of Reaction: Start the reaction by adding the glucose solution.

-

Data Acquisition: Immediately measure the increase in absorbance at 340 nm over time at 30°C. The rate of NADPH production, measured as the change in absorbance, is proportional to the glucokinase activity.

-

Data Analysis:

-

For EC₅₀: Plot the reaction rate against the log concentration of this compound at a fixed glucose concentration (e.g., 5 mM). Fit the data to a four-parameter logistic equation.

-

For S₀.₅ and Vₘₐₓ: Plot the reaction rate against the glucose concentration at a fixed activator concentration. Fit the data to the Hill equation to determine S₀.₅ and Vₘₐₓ.

-

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice (Representative Protocol)

This protocol outlines the procedure for assessing the in vivo efficacy of this compound on glucose tolerance.

Objective: To evaluate the effect of orally administered this compound on blood glucose levels following a glucose challenge.

Materials:

-

Male ob/ob mice

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Glucose solution (e.g., 20% dextrose)

-

Glucometer and test strips

-

Oral gavage needles

-

Blood collection supplies (e.g., lancets, microvettes)

Procedure:

-

Animal Acclimation and Fasting: Acclimate mice to handling. Fast the mice for a standardized period (e.g., 6 hours) before the test, with free access to water.

-

Baseline Blood Glucose: At time t = -30 min, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.

-

Compound Administration: Immediately after baseline measurement, orally administer either vehicle or this compound at the desired doses (e.g., 1, 3, 10, 30 mg/kg).

-

Glucose Challenge: At time t = 0 min, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion for each group to quantify the overall effect on glucose tolerance.

Experimental and Logical Workflow

The development and preclinical evaluation of a glucokinase activator like this compound follows a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic studies.

Conclusion

This compound is a potent glucokinase activator that has demonstrated a clear role in enhancing glucose metabolism in preclinical models. Its mechanism of action, centered on increasing the affinity of glucokinase for glucose, leads to improved glucose homeostasis. The compound exhibits favorable pharmacokinetic properties across multiple species and robust efficacy in a mouse model of type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for further investigation into this compound and other glucokinase activators as potential therapeutic agents. Further studies would be required to establish a clinical profile, focusing on long-term efficacy and the potential for hypoglycemia or other adverse effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

AM-2394: A Potent Glucokinase Activator for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] In pancreatic β-cells, glucokinase-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, it facilitates the uptake and conversion of glucose into glycogen and triglycerides.[3] Due to its central role, glucokinase has emerged as a promising therapeutic target for type 2 diabetes. Small molecule glucokinase activators (GKAs) allosterically bind to the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[4]

AM-2394 is a potent, structurally distinct, small-molecule glucokinase activator that has been developed as a valuable tool for studying the therapeutic potential and physiological roles of glucokinase activation.[5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its use in research.

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and properties.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Assay Conditions | Reference |

| EC50 | 60 nM | Mouse | Glucokinase activation assay with 5 mM glucose. | |

| S0.5 (Glucose) | 0.73 mM | Mouse | Glucokinase kinetic assay. | |

| Vmax | 1.2-fold increase | Mouse | Glucokinase kinetic assay (relative to control). | |

| Fold Increase in Glucose Affinity | ~10-fold | Not Specified | --- |

Table 2: In Vivo Efficacy of this compound in ob/ob Mice

| Animal Model | Dosing | Effect on Oral Glucose Tolerance Test (OGTT) | Reference |

| Male ob/ob mice | 1, 3, 10, and 30 mg/kg (oral) | Dose-dependent reduction in glucose excursion. Maximal efficacy observed at 3 mg/kg. |

Table 3: Pharmacokinetic Properties of this compound

| Species | Administration | Clearance | Volume of Distribution (Vd) | Oral Bioavailability (%) |

| Mouse | 1 mg/kg IV; 5 mg/kg PO | Moderate | Good | Good |

| Rat | 0.5 mg/kg IV; 2 mg/kg PO | Moderate | Good | Good |

| Cynomolgus Monkey | 0.5 mg/kg IV; 2 mg/kg PO | Good-to-moderate | Good | Good |

| Dog | 0.5 mg/kg IV; 2 mg/kg PO | Good-to-moderate | Good | Good |

| [Data for Table 3 was sourced from Dransfield PJ, et al. ACS Med Chem Lett. 2016.] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard laboratory practices and information from published studies.

Glucokinase Activation Assay

This coupled enzymatic assay measures the ability of this compound to enhance glucokinase activity. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

Glucose

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

HEPES buffer (pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare a reaction buffer containing HEPES, MgCl₂, and DTT at appropriate concentrations.

-

Prepare a solution of recombinant human glucokinase in the reaction buffer.

-

Prepare a substrate solution containing glucose, ATP, and NADP+ in the reaction buffer.

-

Add the coupling enzyme, G6PDH, to the substrate solution.

-

Serially dilute this compound in DMSO and then into the reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

To a 96-well plate, add the glucokinase solution and the this compound dilution (or vehicle control).

-

Initiate the reaction by adding the substrate/coupling enzyme solution to each well.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the increase in absorbance at 340 nm over time (kinetic read).

-

Calculate the initial reaction velocity (rate) for each concentration of this compound.

-

Plot the rate of reaction against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This in vivo assay assesses the effect of this compound on glucose disposal in a diabetic animal model.

Materials:

-

Male ob/ob mice

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

Protocol:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer this compound (at doses of 1, 3, 10, or 30 mg/kg) or vehicle orally via gavage.

-

After 30 minutes, administer a glucose solution orally via gavage.

-

Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Glucokinase Signaling in Pancreatic β-Cells

Caption: Glucokinase signaling cascade in pancreatic β-cells leading to insulin secretion.

Glucokinase Signaling in Hepatocytes

Caption: Role of glucokinase in hepatic glucose metabolism.

Experimental Workflow for Characterizing a Glucokinase Activator

Caption: A typical workflow for the preclinical evaluation of a glucokinase activator.

References

- 1. Thermostable continuous coupled assay for measuring glucose using glucokinase and glucose-6-phosphate dehydrogenase from the marine hyperthermophile Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucokinase - Wikipedia [en.wikipedia.org]

- 4. The kinetics of coupled enzyme reactions. Applications to the assay of glucokinase, with glucose 6-phosphate dehydrogenase as coupling enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]

AM-2394: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AM-2394, a potent and selective small-molecule activator of glucokinase. This document consolidates key chemical and biological data, outlines detailed experimental methodologies, and illustrates the relevant signaling pathway to support further research and development efforts.

Core Compound Data

This compound is a well-characterized glucokinase activator with the following key properties:

| Parameter | Value | Reference |

| CAS Number | 1442684-77-6 | [1][2][3] |

| Molecular Formula | C₂₂H₂₅N₅O₄ | [1] |

| Molecular Weight | 423.47 g/mol | [1] |

| Mechanism of Action | Allosteric activator of glucokinase | |

| EC₅₀ | 60 nM for glucokinase activation |

Glucokinase Activation and Signaling Pathway

This compound functions by allosterically binding to glucokinase (GK), a key enzyme in glucose metabolism. This binding increases the enzyme's affinity for its substrate, glucose, by approximately 10-fold. In pancreatic β-cells, this enhanced glucokinase activity accelerates the conversion of glucose to glucose-6-phosphate, the first and rate-limiting step of glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, and ultimately, the secretion of insulin.

Caption: Glucokinase activation by this compound enhances glucose sensing in pancreatic β-cells, leading to insulin secretion.

Experimental Protocols

In Vitro Glucokinase Activation Assay

This protocol describes a representative method for determining the in vitro potency of glucokinase activators like this compound. The assay is based on a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADPH, which can be measured by fluorescence.

Materials:

-

Recombinant human glucokinase

-

This compound

-

Glucose

-

ATP

-

MgCl₂

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.1)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP⁺

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 1 mM DTT, and 6 mM MgCl₂.

-

Add recombinant glucokinase to the reaction buffer to a final concentration of 15 nM.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Add the this compound dilutions to the wells of the 96-well plate.

-

Add a solution of glucose at various concentrations to the wells.

-

To initiate the reaction, add a solution of 5 mM ATP.

-

In a separate step for detection, the production of glucose-6-phosphate is measured by adding G6PDH and NADP⁺. The conversion of NADP⁺ to NADPH results in a fluorescent signal.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for NADPH (e.g., Ex/Em = 340/460 nm).

-

The rate of reaction is calculated from the linear portion of the fluorescence curve.

-

Determine the EC₅₀ value of this compound by plotting the reaction rates against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a diabetic animal model.

Animal Model:

-

Male ob/ob mice, a model of type 2 diabetes.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Glucose solution for oral gavage (e.g., 2 g/kg)

-

Blood glucose monitoring system

Procedure:

-

Fast the ob/ob mice overnight (approximately 12-16 hours) with free access to water.

-

Administer this compound orally (per os, PO) at doses of 1, 3, 10, and 30 mg/kg. A vehicle control group should also be included.

-

Thirty minutes after the administration of this compound or vehicle, administer a glucose challenge via oral gavage.

-

Collect blood samples from the tail vein at time points 0 (just before glucose administration), 15, 30, 60, and 120 minutes after the glucose challenge.

-

Measure blood glucose levels at each time point.

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

The efficacy of this compound is determined by its ability to reduce the glucose excursion compared to the vehicle control group. Maximal efficacy has been observed at a dose of 3 mg/kg.

Caption: Workflow for evaluating the in vivo efficacy of this compound using an oral glucose tolerance test.

Pharmacokinetic Properties

This compound has demonstrated favorable pharmacokinetic properties across multiple species, including moderate clearance and good oral bioavailability, which supported its evaluation in animal models of diabetes.

| Species | Dosing (IV) | Dosing (PO) |

| Mice | 1 mg/kg | 5 mg/kg |

| Rats | 0.5 mg/kg | 2 mg/kg |

| Cynomolgus Monkeys | 0.5 mg/kg | 2 mg/kg |

| Dogs | 0.5 mg/kg | 2 mg/kg |

Note: This data is for illustrative purposes based on the discovery publication. For detailed pharmacokinetic parameters, refer to the original research.

Conclusion

This compound is a potent glucokinase activator with a clear mechanism of action and demonstrated in vivo efficacy in a preclinical model of type 2 diabetes. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other glucokinase activators. Researchers should refer to the primary literature for more detailed experimental conditions and data.

References

AM-2394: A Deep Dive into Structure-Activity Relationships for Glucokinase Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

AM-2394 is a potent and structurally distinct allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis.[1][2][3][4][5] This document provides a comprehensive overview of the structure-activity relationship (SAR) studies that led to the discovery of this compound, detailing its pharmacological profile, the experimental methodologies employed, and the underlying signaling pathways.

Core Structure-Activity Relationship Data

The development of this compound involved systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative data from these SAR studies, focusing on the evolution from a lead compound to the final candidate.

Table 1: In Vitro Potency and Efficacy of this compound and Key Analogs

| Compound | Structure | Glucokinase EC50 (nM, 5 mM Glucose) | Glucokinase EC50 (µM, 4% HSA) | S0.5 (mM) | Vmax (%) |

| 21 | (Structure not detailed in search results) | Not specified | 0.23 | 0.3 | 100 |

| 25 (S-isomer) | (Structure not detailed in search results) | Not specified | 0.20 | 0.4 | 100 |

| 26 (R-isomer) | (Structure not detailed in search results) | Not specified | 0.25 | 0.4 | 100 |

| 27 (this compound) | 1-(6'-(2-hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea | 60 | 0.22 | Not specified | Not specified |

HSA: Human Serum Albumin; S0.5: Glucose concentration at half-maximal velocity; Vmax: Maximal enzyme velocity.

Table 2: Pharmacokinetic Profile of this compound Across Species

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |

| Mouse | Moderate | Good | Good |

| Rat | Moderate | Good | Good |

| Dog | Moderate | Good | Good |

| Monkey | Moderate | Good | Good |

Experimental Protocols

The SAR of this compound was established using two primary in vitro assays and an in vivo model of type 2 diabetes.

Glucokinase Activation Assay

This assay was designed to determine the half-maximal effective concentration (EC50) of the glucokinase activators (GKAs).

-

Principle: The assay measures the rate of glucose phosphorylation to glucose-6-phosphate by glucokinase. The activity is coupled to the production of a detectable signal.

-

Methodology:

-

Recombinant human glucokinase is incubated with varying concentrations of the test compound.

-

The reaction is initiated by the addition of glucose (at a fixed concentration of 5 mM) and ATP.

-

The rate of glucose-6-phosphate formation is measured, typically using a coupled enzyme system that leads to the production of a chromogenic or fluorogenic product.

-

To assess the impact of plasma protein binding, a parallel assay is run in the presence of 4% human serum albumin (HSA).

-

EC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

-

Determination of S0.5 and Vmax

This assay characterizes the kinetic parameters of glucokinase activation.

-

Principle: This experiment determines how the GKA affects the enzyme's affinity for glucose (S0.5) and its maximum catalytic rate (Vmax).

-

Methodology:

-

Glucokinase is incubated with a fixed concentration of the test compound.

-

The concentration of glucose is varied over a wide range.

-

The reaction velocity is measured at each glucose concentration.

-

The data are fitted to the Michaelis-Menten equation to determine the S0.5 and Vmax values. The goal was to maintain an S0.5 between 0.6 and 1.0 mM and a Vmax close to 100%.

-

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This in vivo assay was used to evaluate the glucose-lowering efficacy of this compound.

-

Animal Model: Male ob/ob mice, a model of type 2 diabetes, were used.

-

Protocol:

-

Mice were fasted overnight.

-

This compound was administered orally (per os) at doses of 1, 3, 10, and 30 mg/kg.

-

After 30 minutes, a glucose challenge was administered orally.

-

Blood glucose levels were monitored at various time points after the glucose challenge.

-

The data were used to assess the reduction in glucose excursion, with maximal efficacy observed at a 3 mg/kg dose.

-

Visualizing the Scientific Process and Pathways

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the iterative process of drug discovery, from the initial lead compound to the selection of a clinical candidate like this compound.

Glucokinase Signaling Pathway

This compound enhances the activity of glucokinase, which plays a pivotal role in glucose sensing and metabolism in key tissues like the pancreas and liver.

Conclusion

The discovery of this compound is a testament to a well-executed structure-activity relationship campaign. By systematically modifying a lead compound and employing a robust screening cascade, researchers were able to identify a potent glucokinase activator with favorable pharmacokinetic properties. The key modification from a secondary alcohol in earlier analogs to a geminal dimethyl substituent in this compound (compound 27) proved crucial in achieving improved solubility and pharmacokinetic characteristics while preserving excellent biochemical potency. This compound serves as a valuable tool for further investigation into the therapeutic potential of glucokinase activation for the treatment of type 2 diabetes.

References

- 1. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. AM 2394 – All About Drugs [allfordrugs.com]

AM-2394: A Technical Guide to its Mechanism of Action and Effect on Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent, structurally distinct, small-molecule allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis.[1][2] As a glucokinase activator (GKA), this compound enhances the catalytic activity of GK, primarily in pancreatic β-cells and hepatocytes, leading to increased glucose-stimulated insulin secretion (GSIS) and hepatic glucose uptake. This document provides an in-depth technical overview of this compound, focusing on its core mechanism of action, its effects on insulin secretion, and the experimental protocols used to characterize this compound.

Core Mechanism of Action

This compound functions by binding to an allosteric site on the glucokinase enzyme, increasing its affinity for its substrate, glucose.[1][2] This activation of glucokinase is central to its therapeutic potential in the context of type 2 diabetes mellitus, a condition characterized by inadequate insulin secretion and insulin resistance.[2]

Quantitative Data on Glucokinase Activation

This compound activates glucokinase with a half-maximal effective concentration (EC50) of 60 nM. This potent activation leads to an approximately 10-fold increase in the affinity of glucokinase for glucose.

| Parameter | Value | Reference |

| EC50 (Glucokinase Activation) | 60 nM | |

| Increase in Glucose Affinity | ~10-fold |

Effect on Insulin Secretion: A Mechanistic Overview

The primary mechanism by which this compound is expected to enhance insulin secretion is through its activation of glucokinase within pancreatic β-cells. While direct quantitative data on insulin secretion specifically for this compound is not available in the public domain, its action as a GKA allows us to infer its role in the signaling cascade of glucose-stimulated insulin secretion.

Signaling Pathway of this compound-Mediated Insulin Secretion

The following diagram illustrates the signaling pathway initiated by the activation of glucokinase in pancreatic β-cells, leading to insulin exocytosis.

Caption: Signaling pathway of this compound-enhanced insulin secretion.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

This compound has demonstrated robust in vivo efficacy in a model of type 2 diabetes. In an oral glucose tolerance test (OGTT) performed in ob/ob mice, this compound produced a dose-dependent reduction in plasma glucose excursion.

Quantitative Data from OGTT in ob/ob Mice

| Dose (mg/kg) | Effect on Glucose Excursion | Maximal Efficacy | Reference |

| 1 | Reduction | ||

| 3 | Reduction | Yes | |

| 10 | Reduction | ||

| 30 | Reduction |

Pharmacokinetic Properties

This compound exhibits moderate clearance and good oral bioavailability across multiple species, supporting its potential for oral administration.

Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Clearance (L/h/kg) | Vdss (L/kg) | t1/2 (h) | F (%) |

| Mouse | IV | 1 | - | - | 0.37 | 0.59 | 2.0 | - |

| PO | 5 | 0.35 | 0.33 | - | - | - | 25 | |

| Rat | IV | 0.5 | - | - | 0.43 | 0.81 | 2.1 | - |

| PO | 2 | 0.45 | 1.0 | - | - | - | 53 | |

| Cynomolgus Monkey | IV | 0.5 | - | - | 0.20 | 1.1 | 4.3 | - |

| PO | 2 | 0.46 | 1.3 | - | - | - | 41 | |

| Dog | IV | 0.5 | - | - | 0.13 | 1.7 | 10 | - |

| PO | 2 | 0.80 | 1.5 | - | - | - | 67 | |

| Data from Dransfield PJ, et al. ACS Med Chem Lett. 2016. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments used to characterize glucokinase activators like this compound.

In Vitro Glucokinase Activation Assay

This assay is designed to determine the potency of a compound in activating the glucokinase enzyme.

Caption: Workflow for an in vitro glucokinase activation assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically contains HEPES, KCl, MgCl2, and DTT at a physiological pH.

-

Recombinant human glucokinase is diluted to a fixed concentration in the assay buffer.

-

A stock solution of ATP is prepared and diluted to the desired final concentration.

-

A range of glucose concentrations is prepared.

-

A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.

-

-

Reaction Setup:

-

In a microplate, the recombinant glucokinase, a fixed concentration of glucose, and varying concentrations of this compound are combined.

-

-

Reaction Initiation and Incubation:

-

The enzymatic reaction is initiated by the addition of ATP.

-

The plate is incubated for a defined period at room temperature or 37°C.

-

-

Detection of Product:

-

The amount of glucose-6-phosphate (G6P) produced is quantified. A common method is a coupled enzyme assay where G6P is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, and the fluorescence of NADPH is measured.

-

-

Data Analysis:

-

The fluorescence signal is plotted against the logarithm of the this compound concentration.

-

The data are fitted to a four-parameter logistic equation to determine the EC50 value.

-

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a compound to enhance insulin secretion from pancreatic islets in response to glucose.

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Detailed Methodology:

-

Islet Isolation and Culture:

-

Pancreatic islets are isolated from rodents using collagenase digestion followed by density gradient centrifugation.

-

Islets are cultured overnight in a standard cell culture medium to allow them to recover from the isolation procedure.

-

-

Pre-incubation:

-

Islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours to establish a basal level of insulin secretion.

-

-

Stimulation:

-

Groups of islets are then incubated in KRBB containing:

-

Low glucose (e.g., 2.8 mM) as a negative control.

-

High glucose (e.g., 16.7 mM) as a positive control.

-

High glucose plus a range of concentrations of this compound.

-

-

The incubation is typically carried out for 1 hour at 37°C.

-

-

Supernatant Collection:

-

At the end of the incubation period, the supernatant is collected from each well.

-

-

Insulin Measurement:

-

The concentration of insulin in the collected supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is used to evaluate the effect of a compound on glucose disposal in a living organism.

Detailed Methodology:

-

Animal Acclimatization and Fasting:

-

Male ob/ob mice are acclimatized to the housing conditions.

-

Prior to the test, mice are fasted for a specified period (e.g., 6-8 hours or overnight) with free access to water.

-

-

Compound Administration:

-

This compound is formulated in an appropriate vehicle and administered orally (p.o.) by gavage at various doses (e.g., 1, 3, 10, 30 mg/kg).

-

A control group receives the vehicle only.

-

-

Baseline Blood Glucose Measurement:

-

At a set time after compound administration (e.g., 30 minutes), a baseline blood sample is taken (time 0) to measure the initial blood glucose concentration. Blood is typically collected from the tail vein.

-

-

Glucose Challenge:

-

Immediately after the baseline blood sample is taken, a concentrated glucose solution (e.g., 2 g/kg) is administered orally by gavage.

-

-

Serial Blood Glucose Monitoring:

-

Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Blood glucose levels are measured using a glucometer.

-

-

Data Analysis:

-

The blood glucose concentrations are plotted against time for each treatment group.

-

The area under the curve (AUC) for glucose is calculated for each animal to quantify the total glucose excursion.

-

Statistical analysis is performed to compare the AUCs of the this compound-treated groups to the vehicle control group.

-

Conclusion

This compound is a potent glucokinase activator that enhances the enzyme's affinity for glucose. This mechanism of action strongly supports its role in stimulating insulin secretion from pancreatic β-cells and improving glucose homeostasis, as demonstrated by its efficacy in reducing glucose excursion in a preclinical model of type 2 diabetes. The compound's favorable pharmacokinetic profile further underscores its potential as an orally administered therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel glucokinase activators. Further studies directly quantifying the insulinotropic effects of this compound would provide a more complete picture of its pharmacological profile.

References

Preclinical Research Applications of AM-2394: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research applications of AM-2394, a potent and structurally distinct glucokinase (GK) activator. This compound has demonstrated significant potential in modulating glucose metabolism, making it a subject of interest for the development of novel therapeutics for metabolic disorders, particularly type 2 diabetes mellitus. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a glucokinase activator (GKA).[1][2][3][4][5] Glucokinase is a crucial enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. By activating GK, this compound enhances glucose uptake and metabolism in key metabolic tissues, such as the pancreas and liver. This activation leads to a significant reduction in plasma glucose levels. Preclinical studies have shown that this compound increases the affinity of glucokinase for glucose by approximately 10-fold.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

In Vitro Potency

| Parameter | Value | Species | Assay | Reference |

| EC50 | 60 nM | Not Specified | Glucokinase Activation Assay |

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

| Dose (mg/kg) | Effect on Glucose Excursion | Maximal Efficacy | Animal Model | Reference |

| 1 | Reduction | Male ob/ob mice | ||

| 3 | Robust Reduction | Yes | Male ob/ob mice | |

| 10 | Reduction | Male ob/ob mice | ||

| 30 | Reduction | Male ob/ob mice |

Pharmacokinetic Profile

While specific quantitative values for parameters like Cmax, Tmax, and AUC are not detailed in the provided search results, this compound is consistently described as having moderate clearance and good oral bioavailability across multiple animal models.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of preclinical findings.

In Vitro Glucokinase Activation Assay

A standard biochemical assay is employed to determine the in vitro potency of this compound.

Objective: To quantify the concentration of this compound required to elicit a half-maximal activation of the glucokinase enzyme (EC50).

Materials:

-

Recombinant human glucokinase enzyme

-

Glucose substrate

-

ATP (Adenosine triphosphate)

-

Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)

-

NADP+ (Nicotinamide adenine dinucleotide phosphate)

-

This compound (in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., HEPES buffer with MgCl2, KCl, and DTT)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, combine the recombinant glucokinase enzyme, a fixed concentration of glucose, ATP, the coupling enzymes, and NADP+.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Initiate the reaction by adding the final component (e.g., ATP or glucose).

-

Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time. The rate of NADPH production is proportional to the glucokinase activity.

-

Plot the rate of reaction against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose tolerance in animal models of diabetes.

Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge in a diabetic mouse model.

Animal Model:

-

Species: Mouse

-

Strain: ob/ob (a model for obesity and type 2 diabetes)

-

Sex: Male

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.

Procedure:

-

Fast the male ob/ob mice overnight (typically 12-16 hours) with free access to water.

-

Record the baseline blood glucose levels from the tail vein (Time = -30 min).

-

Administer this compound orally (per os, PO) at doses of 1, 3, 10, and 30 mg/kg. A vehicle control group should also be included. The compound is administered 30 minutes prior to the glucose challenge.

-

At Time = 0 min, administer a glucose solution orally (e.g., 2 g/kg body weight).

-

Collect blood samples from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure the blood glucose concentration at each time point using a glucometer.

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of this compound on glucose tolerance.

Visualizations

The following diagrams illustrate the signaling pathway of glucokinase and the experimental workflow of the oral glucose tolerance test.

Caption: Glucokinase signaling pathway activated by this compound.

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

References

Methodological & Application

AM-2394 In Vivo Experimental Protocol: A Comprehensive Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo evaluation of AM-2394, a potent and structurally distinct glucokinase activator (GKA).[1][2][3][4][5] The protocols outlined below are intended to guide researchers in assessing the efficacy and pharmacokinetic profile of this compound in a preclinical setting.

Mechanism of Action

This compound functions as an allosteric activator of glucokinase (GK), the primary glucose sensor in pancreatic β-cells and hepatocytes. By binding to an allosteric site, this compound increases the affinity of GK for glucose, thereby enhancing glucose phosphorylation to glucose-6-phosphate. This action in pancreatic β-cells leads to increased glycolysis and a subsequent rise in the ATP/ADP ratio, which closes ATP-sensitive potassium (K-ATP) channels. The resulting membrane depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ and triggering insulin secretion. In the liver, enhanced GK activity promotes glycogen synthesis and glucose uptake, contributing to the overall reduction of plasma glucose levels.

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)

The oral glucose tolerance test (OGTT) is a crucial experiment to evaluate the effect of this compound on glucose metabolism in a model of type 2 diabetes.

Animal Model

Male ob/ob mice are a suitable model for this study. These mice exhibit obesity, insulin resistance, and hyperglycemia, which are characteristic features of type 2 diabetes.

Experimental Protocol

A detailed workflow for the OGTT is provided below.

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Detailed Methodology:

-

Animal Preparation:

-

House male ob/ob mice under standard laboratory conditions.

-

Fast the mice overnight for 16-18 hours before the experiment, with free access to water.

-

On the day of the experiment, weigh each mouse and record the body weight.

-

-

Baseline Blood Glucose Measurement (t = -30 min):

-

Collect a small blood sample from the tail vein.

-

Measure the baseline blood glucose concentration using a calibrated glucometer.

-

-

This compound Administration:

-

Prepare fresh solutions of this compound in an appropriate vehicle.

-

Administer this compound orally (per os) at doses of 1, 3, 10, and 30 mg/kg. A vehicle control group should be included.

-

-

Oral Glucose Challenge (t = 0 min):

-

Thirty minutes after the administration of this compound or vehicle, administer a 2 g/kg body weight bolus of glucose solution via oral gavage.

-

-

Post-Challenge Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.

-

Measure the blood glucose concentration at each time point.

-

Data Presentation

The primary endpoint of the OGTT is the reduction in glucose excursion. Maximal efficacy has been observed at a dose of 3 mg/kg.

Table 1: Effect of this compound on Glucose Excursion in ob/ob Mice

| Treatment Group | Dose (mg/kg) | Route of Administration | Primary Outcome |

| Vehicle Control | - | Oral | Standard glucose excursion |

| This compound | 1 | Oral | Reduced glucose excursion |

| This compound | 3 | Oral | Maximal reduction in glucose excursion |

| This compound | 10 | Oral | Reduced glucose excursion |

| This compound | 30 | Oral | Reduced glucose excursion |

Pharmacokinetic Profile of this compound

This compound exhibits moderate clearance and good oral bioavailability in mice.

Experimental Protocol

Detailed Methodology:

-

Animal Preparation:

-

Use male mice for pharmacokinetic studies.

-

Administer this compound intravenously (IV) at a dose of 1 mg/kg and orally (PO) at a dose of 5 mg/kg.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-administration.

-

-

Plasma Analysis:

-

Process blood samples to obtain plasma.

-